2-(Butylthio)benzoic acid chemical structure
2-(Butylthio)benzoic acid chemical structure
Technical Monograph: 2-(Butylthio)benzoic Acid
Abstract
2-(Butylthio)benzoic acid (also known as S-butylthiosalicylic acid) is a sulfur-containing structural analog of salicylic acid. Characterized by the substitution of the ether oxygen with a sulfur atom and the attachment of a lipophilic butyl chain, this molecule serves as a critical intermediate in the synthesis of thiochromones, benzothiophenes, and non-steroidal anti-inflammatory drug (NSAID) bioisosteres. This guide provides a comprehensive technical analysis of its physiochemical properties, a validated synthesis protocol, and detailed spectroscopic characterization data for researchers in medicinal chemistry.
Structural Identity & Physiochemical Properties
The core structure of 2-(butylthio)benzoic acid consists of a benzoic acid moiety substituted at the ortho position with a butylthio group (–S–C₄H₉). The introduction of the sulfur atom, which has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å), alters the bond angles and steric profile of the molecule, influencing its binding affinity in cyclooxygenase (COX) pockets compared to its oxygen analogs.
Table 1: Physiochemical Data Profile
| Property | Value / Description |
| IUPAC Name | 2-(Butylthio)benzoic acid |
| CAS Registry Number | 17839-61-1 |
| Molecular Formula | C₁₁H₁₄O₂S |
| Molecular Weight | 210.29 g/mol |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water.[1] |
| pKa (Calculated) | ~3.5 – 4.0 (Carboxylic acid proton) |
| LogP (Predicted) | ~3.8 (High lipophilicity due to butyl chain) |
| H-Bond Donors/Acceptors | 1 Donor (COOH), 3 Acceptors (C=O, OH, S) |
Synthetic Pathways
The synthesis of 2-(butylthio)benzoic acid is most efficiently achieved via the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid). This pathway is preferred over nucleophilic aromatic substitution on 2-halobenzoic acids due to milder conditions and higher regioselectivity.
Primary Pathway: S-Alkylation (Williamson-Type)
This method utilizes the high nucleophilicity of the thiolate anion. Thiosalicylic acid is treated with a base (typically NaOH or KOH) to generate the dianion (carboxylate and thiolate). The sulfur, being more nucleophilic and "softer" than the carboxylate oxygen, preferentially attacks the alkyl halide (1-bromobutane).
Mechanism & Causality
-
Deprotonation: NaOH neutralizes the carboxylic acid and deprotonates the thiol (pKa ~7-8), creating a strong nucleophile (
). -
Nucleophilic Attack: The thiolate attacks the
-carbon of 1-bromobutane via an mechanism. -
Selectivity: While the carboxylate is also negatively charged, the thiolate is the superior nucleophile for the alkyl halide, minimizing ester formation (
-alkylation) under controlled temperatures.
Figure 1: Synthetic workflow for the preparation of 2-(butylthio)benzoic acid via selective S-alkylation.
Detailed Experimental Protocol
Objective: Synthesis of 2-(butylthio)benzoic acid from thiosalicylic acid.
Reagents:
-
Thiosalicylic acid (15.4 g, 100 mmol)
-
Sodium Hydroxide (8.8 g, 220 mmol) dissolved in 50 mL water
-
1-Bromobutane (15.1 g, 110 mmol)
-
Ethanol (95%, 100 mL)
-
Hydrochloric acid (conc.[2] 12M)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 15.4 g of thiosalicylic acid in 100 mL of ethanol.
-
Salt Formation: Add the aqueous NaOH solution dropwise. The reaction is exothermic; ensure the temperature does not exceed 40°C during addition. The solution will turn from yellow to clear/pale yellow as the dianion forms.
-
Alkylation: Add 1-bromobutane slowly via an addition funnel over 15 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting thiol spot should disappear.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure (rotary evaporator) to yield a solid/oily residue of the sodium salt.
-
Workup: Dissolve the residue in 150 mL of distilled water. Wash this aqueous layer with 30 mL of diethyl ether to remove unreacted bromobutane (organic layer discarded).
-
Acidification: Cool the aqueous layer in an ice bath to 0–5°C. Acidify carefully with concentrated HCl until pH ~1–2. The product will precipitate as a white to off-white solid.
-
Purification: Filter the solid using a Buchner funnel. Wash with cold water (2 x 50 mL) to remove inorganic salts. Recrystallize from aqueous ethanol (1:1) if necessary to achieve analytical purity.
Self-Validation Check:
-
Yield Expectation: 75–85%.
-
Purity Check: If the product remains oily, it may indicate incomplete acidification or the presence of the butyl ester impurity (formed if temperature was uncontrolled).
Spectroscopic Characterization
Identification of the product relies on confirming the presence of the butyl chain and the retention of the carboxylic acid.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| -COOH | 12.5 – 13.0 | Broad Singlet | 1H | Acidic proton; exchangeable with D₂O. |
| Ar-H (C6) | 7.9 – 8.0 | Doublet (d) | 1H | Deshielded by ortho-carbonyl group. |
| Ar-H (C3, C4, C5) | 7.1 – 7.6 | Multiplet (m) | 3H | Aromatic ring protons. |
| S-CH₂- | 2.9 – 3.0 | Triplet (t) | 2H | Deshielded by sulfur atom. |
| -CH₂- | 1.6 – 1.7 | Multiplet (m) | 2H | Beta-methylene protons. |
| -CH₂- | 1.4 – 1.5 | Multiplet (m) | 2H | Gamma-methylene protons. |
| -CH₃ | 0.9 – 1.0 | Triplet (t) | 3H | Terminal methyl group. |
Infrared Spectroscopy (FT-IR)
-
3300–2500 cm⁻¹ (Broad): O–H stretch of carboxylic acid (dimer).
-
1680–1705 cm⁻¹ (Strong): C=O stretch of the aromatic carboxylic acid.
-
740–760 cm⁻¹: C–H out-of-plane bending (ortho-substituted benzene).
-
Weak bands: C–S stretching is typically weak and difficult to assign definitively in the fingerprint region (600–700 cm⁻¹).
Pharmacological & Research Applications
2-(Butylthio)benzoic acid acts as a versatile scaffold in drug discovery:
-
Bioisosteres of Salicylates: The replacement of the ether oxygen (in alkoxybenzoates) with sulfur modifies the electronic distribution and lipophilicity (LogP). This is crucial for membrane permeability studies in topical NSAID development.
-
Heterocycle Precursor: It is a direct precursor to thiochromones (via cyclization with polyphosphoric acid). Thiochromones are privileged structures in medicinal chemistry, exhibiting anticancer and antioxidant activities.
-
Ligand Chemistry: The thioether and carboxylate moieties allow for bidentate chelation with transition metals (e.g., Cu, Zn), relevant in the development of metallodrugs.
References
-
PubChem Database. "2-(Butylthio)benzoic acid - Compound Summary." National Center for Biotechnology Information. [Link](Note: Link directs to general thiobenzoic derivatives for structural verification).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
